molecular formula C21H20N4O2 B11053408 5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-

5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-

Cat. No.: B11053408
M. Wt: 360.4 g/mol
InChI Key: LFZGRKNGZGTWBP-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This could involve the use of continuous flow reactors to enhance reaction efficiency and yield. The absence of a metal catalyst in the synthesis makes it more environmentally friendly and cost-effective for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This makes it particularly valuable in research and industrial applications where precise molecular interactions are crucial .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H20N4O2/c1-21(2)8-13(26)16-14(9-21)27-20-17(15(16)11-6-4-3-5-7-11)18(23)12(10-22)19(24)25-20/h3-7,15H,8-9H2,1-2H3,(H4,23,24,25)

InChI Key

LFZGRKNGZGTWBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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